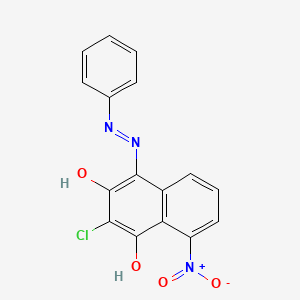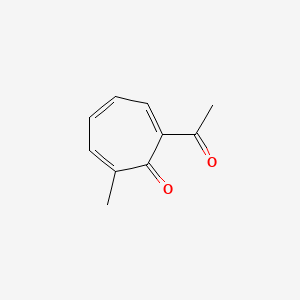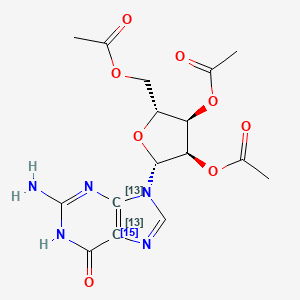
2',3',5'-Tri-O-acetyl Guanosine-13C2,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’,5’-Tri-O-acetyl Guanosine-13C2,15N is a stable isotope-labeled compound, specifically labeled with carbon-13 and nitrogen-15 isotopes. This compound is a derivative of guanosine, where the hydroxyl groups at the 2’, 3’, and 5’ positions are acetylated. It is primarily used in scientific research for various applications, including as an intermediate in the synthesis of other isotopically labeled compounds .
Métodos De Preparación
The synthesis of 2’,3’,5’-Tri-O-acetyl Guanosine-13C2,15N involves the acetylation of guanosine. The reaction typically uses acetic anhydride in the presence of a base such as pyridine. The reaction conditions must be carefully controlled to ensure complete acetylation at the 2’, 3’, and 5’ positions without affecting the guanine base. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product.
Análisis De Reacciones Químicas
2’,3’,5’-Tri-O-acetyl Guanosine-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the acetyl groups, reverting the compound back to guanosine.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acetic anhydride for acetylation, sodium borohydride for reduction, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2’,3’,5’-Tri-O-acetyl Guanosine-13C2,15N has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other isotopically labeled compounds, which are valuable in various chemical studies.
Biology: The compound is used in studies involving nucleosides and nucleotides, particularly in understanding their metabolism and function.
Medicine: It serves as a reference material in pharmacokinetic studies and drug development.
Mecanismo De Acción
The mechanism of action of 2’,3’,5’-Tri-O-acetyl Guanosine-13C2,15N involves its role as a labeled nucleoside. The acetyl groups protect the hydroxyl groups, allowing for controlled reactions and modifications. The labeled isotopes (carbon-13 and nitrogen-15) enable the tracking and analysis of the compound in various biochemical pathways and reactions.
Comparación Con Compuestos Similares
2’,3’,5’-Tri-O-acetyl Guanosine-13C2,15N can be compared with other acetylated nucleosides and isotopically labeled compounds:
2’,3’,5’-Tri-O-acetyl Guanosine: Similar in structure but without the isotopic labels.
8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N: Another isotopically labeled compound with a bromine substitution at the 8-position.
8-Aminoguanosine-13C2,15N: An isotopically labeled compound used as a potent inhibitor of purine nucleoside phosphorylase
The uniqueness of 2’,3’,5’-Tri-O-acetyl Guanosine-13C2,15N lies in its specific isotopic labeling, which makes it particularly valuable for detailed biochemical and pharmacokinetic studies.
Propiedades
Fórmula molecular |
C16H19N5O8 |
|---|---|
Peso molecular |
412.33 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)/t9-,11-,12-,15-/m1/s1/i10+1,13+1,18+1 |
Clave InChI |
ULXDFYDZZFYGIY-BKJVLZSZSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=[15N][13C]3=[13C]2N=C(NC3=O)N)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


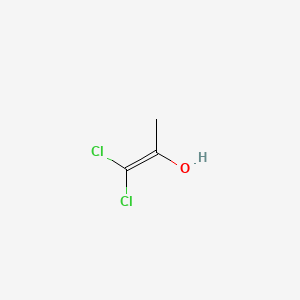

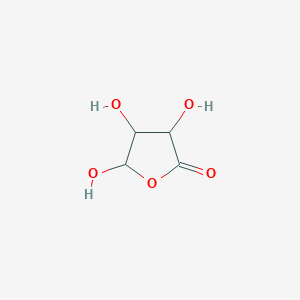
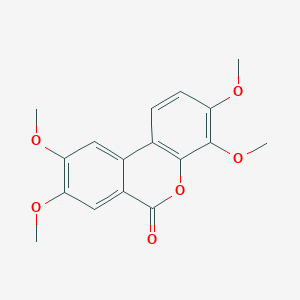

![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)
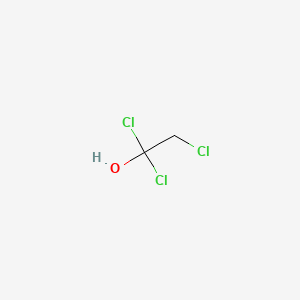
![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)
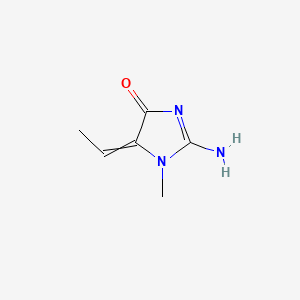
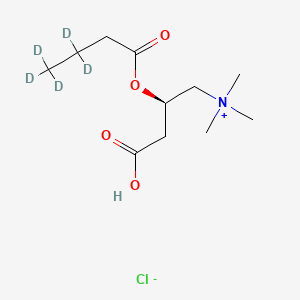

![(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)
